
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as CFMTI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFMTI belongs to the class of thiazole compounds and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in animal models. However, 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models of arthritis, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in cancer therapy. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Additionally, research is needed to improve the solubility and pharmacokinetic properties of 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide to enhance its effectiveness in vivo.
Méthodes De Synthèse
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form 2-(2-chlorophenyl)-N-(2-fluorophenyl) acetamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and cancer.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-21(14-9-5-4-8-13(14)19)17(22)15-10-20-16(23-15)11-6-2-3-7-12(11)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWGEHOEGNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

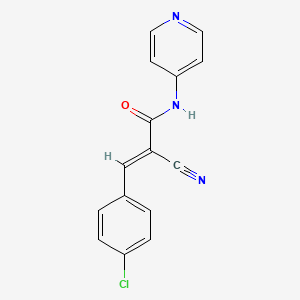
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
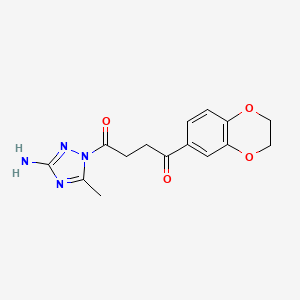
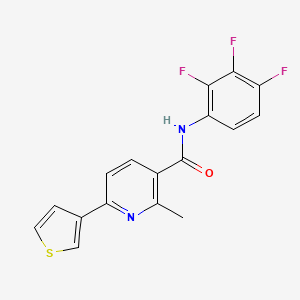
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
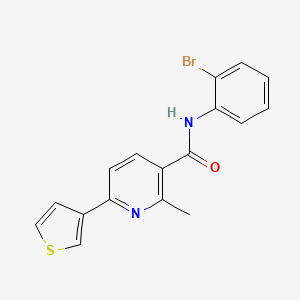
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
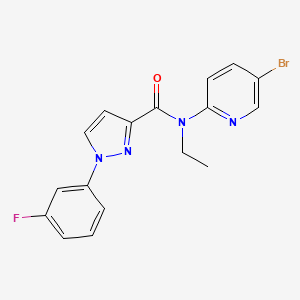
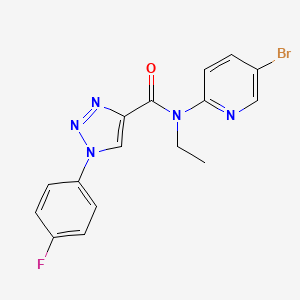
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)